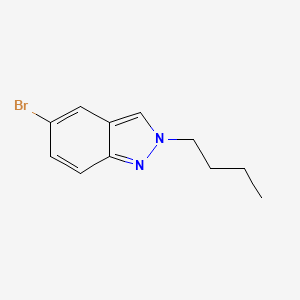

5-Bromo-2-butyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-butylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13-14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZSHANUPWXRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682485 | |

| Record name | 5-Bromo-2-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-75-5 | |

| Record name | 5-Bromo-2-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-butyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-butyl-2H-indazole. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines calculated data, information from closely related analogs, and established synthetic methodologies to offer a robust profile for research and development purposes.

Core Chemical Properties

This compound is a substituted indazole, a class of heterocyclic aromatic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1]

Calculated Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrN₂ |

| Molecular Weight | 253.14 g/mol |

| Canonical SMILES | CCCCN1N=C2C=C(Br)C=CC2=C1 |

| InChI Key | (Predicted) |

Physicochemical Properties of Analogous Compounds

The following table summarizes the known physical properties of closely related 5-bromo-2-alkyl-2H-indazoles to provide an estimate for the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State / Appearance | Reference |

| 5-Bromo-2-ethyl-2H-indazole | C₉H₉BrN₂ | 225.10 | - | [2] |

| 5-Bromo-2-propyl-2H-indazole | C₁₀H₁₁BrN₂ | 239.11 | - | [3] |

| 5-Bromo-2-(cyclopropylmethyl)-2H-indazole | C₁₁H₁₁BrN₂ | 251.12 | Yellow oil | [4][5] |

Based on these analogs, this compound is expected to be a liquid or a low-melting solid at room temperature. Like many bromo-aromatic compounds, it is predicted to be insoluble in water.[6]

Synthesis and Characterization Workflow

The synthesis of 2-substituted-2H-indazoles can be achieved through various methods. A prevalent and efficient method is the copper-catalyzed one-pot, three-component reaction.[7][8][9] This approach offers high functional group tolerance and typically results in good yields.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the general method for the copper-catalyzed synthesis of 2H-indazoles.[8][9]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-bromobenzaldehyde (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 mmol, 10 mol%).

-

Addition of Reagents: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dimethyl sulfoxide (DMSO, 5 mL), followed by n-butylamine (1.2 mmol) and sodium azide (NaN₃, 2.0 mmol).

-

Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts are predicted based on the analysis of similar indazole structures.[10][11][12]

¹H NMR:

-

Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show characteristic splitting patterns (doublets, doublet of doublets).

-

Indazole C3-H (1H): A singlet is expected around δ 8.0 ppm.

-

N-Butyl Group (9H):

-

-N-CH₂- (2H): A triplet around δ 4.2-4.5 ppm.

-

-CH₂- (2H): A multiplet around δ 1.8-2.0 ppm.

-

-CH₂- (2H): A multiplet around δ 1.3-1.5 ppm.

-

-CH₃ (3H): A triplet around δ 0.9-1.0 ppm.

-

¹³C NMR:

-

Aromatic & Indazole Carbons (7C): Expected in the range of δ 110-150 ppm. The carbon bearing the bromine (C5) will be in the lower end of this range.

-

N-Butyl Group (4C):

-

-N-CH₂-: δ ~50-55 ppm.

-

-CH₂-: δ ~30-35 ppm.

-

-CH₂-: δ ~19-22 ppm.

-

-CH₃: δ ~13-15 ppm.

-

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion Peak ([M]⁺): A characteristic pair of peaks of approximately equal intensity at m/z 252 and 254, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[13]

-

Fragmentation: The primary fragmentation is likely to be the loss of the butyl group or parts of it. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for N-alkylated compounds.

Biological Significance and Applications in Drug Development

The indazole core is a key pharmacophore in a variety of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-HIV activities.[1] The introduction of a bromine atom at the 5-position can enhance binding affinity to biological targets through halogen bonding and can also serve as a handle for further chemical modifications via cross-coupling reactions.

The N-alkylation of the indazole ring, as in this compound, is a common strategy in drug design to modulate the compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.[14]

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors, such as Pazopanib and Axitinib, feature an N-alkylated indazole scaffold.[1]

-

Inflammatory Diseases: Indazole derivatives have shown significant anti-inflammatory activity, partly through the inhibition of enzymes like cyclooxygenase (COX).[15]

-

Neurodegenerative Disorders: The indazole scaffold is being explored for its potential in treating neurodegenerative diseases.

Given the established biological activities of this class of compounds, this compound represents a valuable building block for the synthesis of novel drug candidates. Further derivatization and biological screening could lead to the discovery of potent and selective therapeutic agents.

References

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. usbio.net [usbio.net]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-2-butyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 5-Bromo-2-butyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis primarily involves two key stages: the formation of the 5-bromo-1H-indazole core followed by the regioselective alkylation at the N2 position. This document provides a comprehensive overview of the methodologies, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound is not typically achieved in a single step. The most common and logical approach involves a two-step sequence:

-

Synthesis of 5-Bromo-1H-indazole: This intermediate is the foundational scaffold. It can be prepared through various methods, including the bromination of 1H-indazole or by constructing the indazole ring from a pre-brominated benzene derivative.

-

N-Alkylation of 5-Bromo-1H-indazole: This crucial step introduces the butyl group onto the indazole ring. The primary challenge lies in achieving high regioselectivity for the N2 position over the N1 position. Several methods have been developed to control this selectivity.

Synthesis of the 5-Bromo-1H-indazole Intermediate

The preparation of 5-bromo-1H-indazole can be approached from different starting materials. A common method involves the direct bromination of 1H-indazole.

Experimental Protocol: Bromination of Indazole-3-carboxylic Acid followed by Decarboxylation

A documented route to a substituted 5-bromo-1H-indazole involves the bromination of indazole-3-carboxylic acid.[1] While this provides the 5-bromo-1H-indazole-3-carboxylic acid, a subsequent decarboxylation step would be necessary to yield 5-bromo-1H-indazole.

Step 1: Bromination of Indazole-3-carboxylic Acid [1]

-

Materials: Indazole-3-carboxylic acid, glacial acetic acid, bromine.

-

Procedure:

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

-

Heat the suspension to 120 °C until a clear solution is obtained.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) while maintaining the temperature at 90 °C.

-

Continue heating at 90 °C for 16 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Stir the mixture for 15 minutes, then filter the resulting solid.

-

Wash the solid with cold water and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.

-

Quantitative Data for Bromination [1]

| Reactant | Moles (mmol) | Volume (mL) | Temperature (°C) | Time (h) | Product | Yield (%) |

| Indazole-3-carboxylic acid | 6.16 | - | 90-120 | 16 | 5-bromo-1H-indazole-3-carboxylic acid | 87.5 |

| Bromine | 12.33 | 0.633 | 90 | 16 |

Note: The synthesis of the final 5-bromo-1H-indazole from this intermediate would require a subsequent decarboxylation step, which is a standard organic transformation.

Regioselective N-Alkylation of 5-Bromo-1H-indazole

The selective introduction of the butyl group at the N2 position is a critical step. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers.[2] However, specific conditions can highly favor the desired N2 product.

N2-Alkylation using Alkyl 2,2,2-trichloroacetimidates

A highly selective method for N2-alkylation of indazoles has been reported using alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).[3][4] This method is notable for its high N2 selectivity, with no N1 isomer being observed in many cases.[3]

Reaction Scheme:

Experimental Protocol (General Procedure): [4]

-

Materials: 5-Bromo-1H-indazole, Butyl 2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 5-bromo-1H-indazole in dichloromethane, add butyl 2,2,2-trichloroacetimidate.

-

Add a catalytic amount of trifluoromethanesulfonic acid.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

N-Alkylation under Basic Conditions

Traditional N-alkylation using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can also be employed.[5][6] The regioselectivity (N1 vs. N2) in these reactions is highly dependent on the substituents on the indazole ring, the solvent, and the counter-ion.[2][5] For some substituted indazoles, these conditions can provide good selectivity.

Reaction Workflow:

Experimental Protocol (General Procedure): [5][7][8]

-

Materials: 5-Bromo-1H-indazole, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), Butyl bromide.

-

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF at 0 °C.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add butyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

-

Quantitative Data for N-Alkylation (Representative) [5][6]

| Base/Solvent | Alkylating Agent | Temperature | N1:N2 Ratio | Yield (%) |

| NaH / THF | Alkyl Bromide | 0 °C to RT | Variable | Moderate to High |

| Cs₂CO₃ / DMF | Alkyl Bromide | RT | Variable | Moderate |

Note: The N1:N2 ratio is highly substrate-dependent. The electronic and steric properties of the substituent at the 5-position (bromo) will influence the outcome.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful regioselective N-alkylation of a 5-bromo-1H-indazole precursor. While traditional N-alkylation methods under basic conditions can provide the desired product, they often result in isomeric mixtures that require careful purification. Modern methods, such as the TfOH-catalyzed reaction with alkyl 2,2,2-trichloroacetimidates, offer a more direct and highly selective route to the N2-alkylated product. Researchers and drug development professionals should consider the selectivity, yield, and operational simplicity of these methods when planning the synthesis of this and related indazole derivatives. The choice of synthetic route will ultimately depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final compound.

References

- 1. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. research.ucc.ie [research.ucc.ie]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Biological Activity Screening of 5-Bromo-2-butyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This technical guide provides a framework for the biological activity screening of 5-Bromo-2-butyl-2H-indazole, a specific derivative for which public data is limited. This document outlines potential biological activities based on the broader indazole class, provides detailed experimental protocols for relevant in vitro assays, and presents a logical workflow for its preliminary biological characterization.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This core structure is found in numerous biologically active molecules and approved drugs. The diverse pharmacological profiles of indazole derivatives stem from their ability to interact with various biological targets, often by mimicking the hinge-binding motifs of ATP in kinase active sites. The substitution pattern on the indazole ring system significantly influences the biological activity, selectivity, and pharmacokinetic properties of these compounds.

The target molecule of this guide, this compound, possesses a bromine atom at the 5-position and a butyl group at the 2-position of the indazole ring. The bromine substituent can potentially engage in halogen bonding and influence the compound's metabolic stability and binding affinity. The N-butyl group will affect the lipophilicity and overall three-dimensional shape of the molecule, which are critical determinants of its interaction with biological macromolecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available 5-bromo-1H-indazole.

Step 1: Synthesis of 5-Bromo-1H-indazole

A common method for the synthesis of 5-bromo-1H-indazole involves the diazotization of 2-amino-5-bromotoluene, followed by cyclization.

Step 2: N-Alkylation of 5-Bromo-1H-indazole

The introduction of the butyl group at the N2 position can be accomplished via N-alkylation of 5-bromo-1H-indazole with a suitable butylating agent, such as 1-bromobutane or butyl iodide, in the presence of a base. It is important to note that the alkylation of indazoles can lead to a mixture of N1 and N2 isomers. Therefore, chromatographic separation is typically required to isolate the desired 2-butyl-2H-indazole isomer.

Potential Biological Activities and Screening Strategy

Based on the extensive literature on substituted indazoles, this compound is a candidate for screening against several key biological targets. A tiered screening approach is recommended to efficiently evaluate its biological activity profile.

Table 1: Potential Biological Activities of the Indazole Scaffold

| Biological Activity | Potential Molecular Targets | Rationale for Screening |

| Anticancer | Protein Kinases (e.g., VEGFR, EGFR, PLK4), Tubulin | Many indazole derivatives are potent kinase inhibitors and are used as anticancer agents.[1] |

| Anti-inflammatory | Cyclooxygenases (COX-1, COX-2), Pro-inflammatory Cytokines | Indazole-based compounds have been shown to possess significant anti-inflammatory properties.[2][3] |

| Antimicrobial | Bacterial and Fungal Enzymes | The indazole nucleus is present in compounds with demonstrated antimicrobial and antifungal activities.[4] |

A suggested screening cascade is depicted in the workflow diagram below.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-2-butyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-butyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this document presents a detailed analysis based on closely related analogs and established principles of spectroscopic interpretation for N-substituted 5-bromoindazoles. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole derivatives.

Introduction to this compound

Indazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The introduction of a bromine atom at the 5-position and a butyl group at the 2-position of the indazole core can significantly influence the molecule's physicochemical properties and biological profile. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the molecular properties of newly synthesized batches of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectroscopic data for similar 2-alkyl-5-bromo-2H-indazoles and general principles of NMR, IR, and MS.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.10 | s | - | 1H | H-3 |

| ~7.75 | d | ~1.8 | 1H | H-4 |

| ~7.50 | d | ~9.0 | 1H | H-7 |

| ~7.30 | dd | ~9.0, 1.8 | 1H | H-6 |

| ~4.30 | t | ~7.5 | 2H | N-CH₂- |

| ~1.85 | m | - | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.40 | m | - | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | ~7.4 | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-7a |

| ~128.0 | C-3 |

| ~125.0 | C-6 |

| ~123.0 | C-4 |

| ~121.0 | C-3a |

| ~115.0 | C-5 |

| ~110.0 | C-7 |

| ~52.0 | N-CH₂- |

| ~31.0 | -CH₂-CH₂-CH₂-CH₃ |

| ~20.0 | -CH₂-CH₂-CH₃ |

| ~13.8 | -CH₃ |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1620, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1465 | Medium | C-H Bend (Aliphatic) |

| ~1380 | Medium | C-H Bend (Aliphatic) |

| ~1250 | Medium-Strong | C-N Stretch |

| ~880 | Strong | C-H Out-of-plane Bend |

| ~600 | Medium-Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 252/254 | ~1:1 | [M]⁺, [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |

| 196/198 | Variable | [M - C₄H₈]⁺ |

| 171 | Variable | [M - Br]⁺ |

| 116 | Variable | [Indazole]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is typically recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Introduction: The sample can be introduced directly via a solids probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Data Acquisition: For EI, a standard electron energy of 70 eV is used. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures for their determination. Researchers are encouraged to acquire and interpret their own data for definitive structural confirmation.

References

The Expanding Therapeutic Landscape of Indazole Derivatives: A Technical Guide to Synthesis and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel indazole derivatives, with a focus on their therapeutic potential, particularly in oncology. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to aid researchers in this dynamic field.

Synthetic Strategies for Novel Indazole Scaffolds

The construction and functionalization of the indazole ring are pivotal in the development of new therapeutic agents. Recent years have witnessed the evolution of sophisticated synthetic methodologies, moving beyond classical approaches to more efficient and versatile techniques.

Transition Metal-Catalyzed Synthesis and Functionalization

Transition metal catalysis has revolutionized the synthesis of complex molecules, and indazole chemistry is no exception. Catalysts based on palladium, copper, rhodium, and ruthenium have enabled novel and efficient routes to both 1H- and 2H-indazoles.[3][4]

One notable strategy involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes, providing access to substituted 1H-indazoles in moderate to good yields.[1] Copper and palladium have been cooperatively used in the tandem C-N and C-P bond formation reactions of 2-alkynyl azobenzenes to construct phosphorated 2H-indazoles.[1] Furthermore, rhodium-catalyzed C-H activation and cyclative capture of azobenzenes with aldehydes offer a one-step process for creating substituted N-aryl-2H-indazoles.[4]

The direct functionalization of the indazole core via C-H activation is an increasingly important strategy for late-stage modification, allowing for the introduction of various substituents with high regioselectivity.[5][6] This approach is particularly valuable for creating diverse libraries of compounds for biological screening.

Innovative Cyclization and Annulation Reactions

Novel cyclization and annulation reactions continue to expand the toolkit for indazole synthesis. For instance, an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been developed, proceeding via benzyl C-H functionalization.[1] Another approach involves the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by a Cu₂O-mediated cyclization to yield 1H-indazoles.[1]

Biological Applications and Mechanism of Action

Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and most notably, anticancer effects.[1][7] Their efficacy often stems from the targeted inhibition of key signaling pathways involved in disease pathogenesis.

Indazole Derivatives as Potent Kinase Inhibitors

A significant number of indazole-based compounds have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2]

-

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a key regulator of centriole duplication, and its overexpression is linked to several cancers. Novel indazole-based inhibitors have been designed that exhibit exceptional kinase inhibitory activity. For example, compound C05 demonstrated an IC₅₀ of less than 0.1 nM against PLK4 and potent antiproliferative effects against neuroblastoma, breast cancer, and non-small cell lung cancer cell lines.[8]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are common drivers of non-small cell lung cancer. Structure-guided drug design has led to the synthesis of 1H-indazole derivatives that display strong potency against both wild-type and mutant forms of EGFR.[1][9]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Deregulation of FGFR signaling is implicated in various cancers. Fragment-led de novo design has yielded 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range.[9]

-

Multi-targeted Kinase Inhibitors: Several FDA-approved drugs, such as Pazopanib and Axitinib, feature an indazole core and act as multi-kinase inhibitors, targeting pathways like VEGFR and PDGFR.[2] Entrectinib, another indazole derivative, is a potent inhibitor of anaplastic lymphoma kinase (ALK).[1]

The following diagram illustrates a generalized signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR and FGFR, which are common targets of indazole-based inhibitors.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

In Silico Modeling of 5-Bromo-2-butyl-2H-indazole: A Technical Guide for Drug Discovery

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This technical guide outlines a comprehensive in silico modeling workflow for the characterization of 5-Bromo-2-butyl-2H-indazole, a novel derivative. By leveraging computational techniques, this paper provides a predictive analysis of its physicochemical properties, potential biological targets, and drug-likeness. The methodologies detailed herein serve as a strategic roadmap for the initial stages of drug discovery, enabling a rational, hypothesis-driven approach to experimental validation.

Introduction to this compound

Indazole-containing compounds are a significant class of nitrogen-based heterocycles that have garnered substantial interest in pharmaceutical research.[3][5] Their versatile biological profiles have led to the development of numerous clinical candidates and approved drugs.[1][2] this compound is a specific derivative featuring a bromine atom at the 5-position and a butyl group at the 2-position of the indazole core. While literature on this exact molecule is sparse, its structural motifs suggest potential interactions with various biological targets.

In silico modeling is an essential tool in modern drug discovery, providing a cost-effective and rapid means to predict the behavior of novel molecules.[6][7] This guide details a systematic computational approach to evaluate the therapeutic potential of this compound, from initial structure preparation to the prediction of its pharmacokinetic profile.

Physicochemical and Structural Properties

A foundational step in any in silico analysis is the characterization of the molecule's basic properties. These parameters are crucial for predicting its behavior in biological systems and assessing its potential as a drug candidate. The key physicochemical properties for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrN₂ |

| Molecular Weight | 253.14 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCN1N=CC2=C1C=C(C=C2)Br |

| Predicted LogP | 3.85 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 64.35 cm³ |

In Silico Modeling and Analysis Workflow

A structured computational workflow ensures a thorough and systematic evaluation of a new chemical entity. The process begins with the preparation of the ligand and potential protein targets, followed by molecular docking to predict binding affinity and mode, and concludes with an assessment of pharmacokinetic properties (ADMET).

Putative Biological Targets for this compound

Based on the known biological activities of structurally related indazole derivatives, several protein targets can be hypothesized for computational investigation. Indazoles have been identified as potent inhibitors of protein kinases and enzymes involved in inflammation.[1][8]

Hypothesized Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth. Many indazole derivatives have been investigated as VEGFR-2 inhibitors.[1]

-

COX-2 (Cyclooxygenase-2): An enzyme responsible for inflammation and pain. Certain indazoles act as selective COX-2 inhibitors.[8][9]

The VEGFR-2 signaling pathway is a prime target in oncology. Its inhibition can block the formation of new blood vessels that supply nutrients to tumors.

Detailed Computational Methodologies

The following protocols describe the standard procedures for preparing and analyzing this compound and its potential protein targets.

Ligand Preparation Protocol

-

2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

-

3D Conversion: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for relieving steric strain and achieving a realistic geometry.

-

File Format Conversion: Save the final structure in a format compatible with docking software (e.g., .pdbqt).

Protein Target Preparation Protocol

-

Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we select VEGFR-2 (PDB ID: 4AGD) and COX-2 (PDB ID: 3NT1).[1][8]

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and the co-crystallized ligand.

-

Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

-

Charge Assignment: Assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms.

-

File Format Conversion: Save the prepared protein structure in the required format for the docking program.

Molecular Docking Protocol

-

Grid Box Generation: Define the active site for docking by generating a grid box. This box is typically centered on the position of the co-crystallized ligand in the original PDB file to ensure it encompasses the binding pocket.

-

Docking Execution: Perform the molecular docking simulation using software like AutoDock Vina. The program will systematically explore various conformations (poses) of the ligand within the defined active site.

-

Pose Scoring and Analysis: The docking algorithm scores each pose based on a calculated binding affinity (expressed in kcal/mol). A more negative score indicates a stronger predicted binding.

-

Interaction Analysis: Visualize the top-scoring poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.

Hypothetical In Silico Results

The following tables present hypothetical, yet plausible, quantitative data derived from the in silico protocols described above. These results suggest that this compound has the potential to bind effectively to both VEGFR-2 and COX-2.

Table 1: Predicted Molecular Docking Performance

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| VEGFR-2 | 4AGD | -8.9 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic |

| COX-2 | 3NT1 | -8.2 | Arg513, Val523, Ser353 | Hydrogen Bond, Pi-Alkyl |

Table 2: Predicted ADMET Properties (Lipinski's Rule of Five)

| Parameter | Value | Rule of Five Compliance |

| Molecular Weight | 253.14 | Yes (< 500) |

| LogP | 3.85 | Yes (< 5) |

| H-Bond Donors | 0 | Yes (< 5) |

| H-Bond Acceptors | 2 | Yes (< 10) |

| Overall Compliance | 0 Violations | Drug-like Candidate |

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico framework for the preliminary evaluation of this compound. The hypothetical results from molecular docking simulations suggest that this compound may exhibit inhibitory activity against key oncology and anti-inflammatory targets, such as VEGFR-2 and COX-2. Furthermore, its predicted physicochemical properties are in compliance with Lipinski's Rule of Five, indicating favorable drug-like characteristics.

The computational data presented here provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate future work should involve:

-

Chemical Synthesis: Laboratory synthesis of this compound to produce a physical sample for testing.

-

In Vitro Validation: Performing enzymatic assays to experimentally measure the inhibitory activity (e.g., IC₅₀ values) against the predicted targets (VEGFR-2 and COX-2).[7]

-

Cell-Based Assays: Evaluating the compound's effect on relevant cellular processes, such as cell proliferation and signaling, in appropriate cancer or inflammatory cell lines.

This structured approach, beginning with in silico modeling, serves as an efficient and resource-conscious strategy for identifying and validating novel therapeutic candidates.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

Physicochemical Characteristics of N-Butyl Indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-butyl indazoles, a class of compounds of significant interest in medicinal chemistry and drug discovery. This document details their fundamental properties, experimental protocols for their characterization, and the key signaling pathways they modulate.

Core Physicochemical Properties

N-butyl indazoles are synthetic heterocyclic aromatic compounds. The addition of a butyl group to the indazole core significantly influences its physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for all N-butyl indazole derivatives is not exhaustively available in the public domain, the following tables summarize known data for representative compounds and provide estimated ranges based on the parent indazole structure and related derivatives.

Table 1: General Physicochemical Properties of Indazole and N-Butyl Indazole Derivatives

| Property | Indazole (Parent Compound) | N-Butyl Indazole (General) | Notes |

| Molecular Formula | C₇H₆N₂ | C₁₁H₁₄N₂ | --- |

| Molecular Weight | 118.14 g/mol | 174.24 g/mol | --- |

| Appearance | White to beige crystalline powder[1] | Varies from oils to solids | Dependent on substitution |

| Melting Point (°C) | 145-148[1] | Highly variable (e.g., 88-130 for carboxamide derivatives)[2] | See Table 2 for specific examples |

| Boiling Point (°C) | 270 (at 743 mmHg)[1] | > 200 | Generally high due to the aromatic core |

| pKa | 1.31 (for protonation)[3], 13.86 (for deprotonation)[3][4] | Estimated to be similar to parent indazole | The N-butyl group is not expected to significantly alter the pKa of the indazole ring system. |

| logP (Octanol/Water) | ~1.8 - 2.1 | Estimated to be in the range of 3.0 - 4.5 | The butyl group significantly increases lipophilicity. The exact value depends on other substituents. |

| Aqueous Solubility | Soluble in hot water[1][5] | Generally low, decreases with increasing lipophilicity | Can be improved by forming salts or introducing polar functional groups.[6] |

Table 2: Melting Points of Selected N-Butyl Indazole Derivatives

| Compound | Melting Point (°C) |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | 88 |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide | 92 |

| N-Benzyl-1-butyl-1H-indazole-3-carboxamide | 96 |

| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 99 |

| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 99 |

| 1-Butyl-N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide | 101 |

| 1-Butyl-N-(4-(phenylamino)phenyl)-1H-indazole-3-carboxamide | 113 |

| 1-Butyl-N-(m-tolyl)-1H-indazole-3-carboxamide | 130 |

| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide | 130 |

Note: Data for Table 2 was compiled from a study on novel indazole derivatives.[2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of N-butyl indazoles, as well as the determination of their key physicochemical properties.

Synthesis of N-Butyl-1H-indazole-3-carboxamides

This protocol describes a general procedure for the synthesis of N-butyl-1H-indazole-3-carboxamides, a common scaffold in this class of compounds.[7][8]

Materials:

-

1H-Indazole-3-carboxylic acid

-

Substituted amine (e.g., aniline, benzylamine)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF in a round-bottom flask.

-

Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a suitable solvent system (e.g., a gradient of 0-5% methanol in chloroform) to yield the pure N-butyl-1H-indazole-3-carboxamide derivative.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of N-butyl indazole derivatives.[2][9]

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

For ¹H NMR, typical chemical shifts (δ) for the indazole core protons are observed between 7.0 and 8.5 ppm. The signals for the N-butyl group will appear in the upfield region (typically 0.8-4.5 ppm).

-

For ¹³C NMR, the aromatic carbons of the indazole ring typically resonate between 110 and 142 ppm. The carbons of the butyl group will be found at higher field strengths.

-

Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure of the synthesized compound.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized N-butyl indazoles.[2][10]

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 100-1000).

-

Determine the accurate mass of the protonated molecular ion ([M+H]⁺).

-

Use the accurate mass to calculate the elemental composition and confirm that it matches the expected molecular formula of the target compound.

Determination of Physicochemical Properties

2.3.1. pKa Determination

The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol (UV-Vis Spectrophotometry):

-

Prepare a stock solution of the N-butyl indazole in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a specific wavelength (where the neutral and ionized forms have different absorbances) against the pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbances of the fully protonated and deprotonated species.

2.3.2. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[11]

Protocol:

-

Prepare a solution of the N-butyl indazole in either n-octanol or water.

-

Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory funnel.

-

Add a known amount of the compound to the mixture.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

2.3.3. Aqueous Solubility Determination

Aqueous solubility can be determined using the shake-flask method.

Protocol:

-

Add an excess amount of the solid N-butyl indazole to a known volume of water in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

Signaling Pathways of N-Butyl Indazoles as Synthetic Cannabinoids

Many N-butyl indazole derivatives are potent agonists of the cannabinoid receptors, CB1 and CB2.[12][13] Their psychoactive and physiological effects are primarily mediated through the activation of these G protein-coupled receptors (GPCRs).

CB1 Receptor Signaling Cascade

The binding of N-butyl indazoles to the CB1 receptor, predominantly expressed in the central nervous system, initiates a cascade of intracellular signaling events.[12][14]

Pathway Description:

-

Receptor Binding and G-protein Activation: The N-butyl indazole binds to and activates the CB1 receptor. This causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated α subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.[12] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[15]

-

Modulation of Ion Channels: The activated G-protein also directly modulates the activity of ion channels. It inhibits voltage-gated calcium (Ca²⁺) channels and activates G protein-coupled inwardly rectifying potassium (K⁺) channels.[12]

-

Activation of MAPK Pathway: The βγ subunits of the G-protein can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[13]

-

Overall Effect: The combined effect of decreased cAMP levels, reduced calcium influx, and increased potassium efflux leads to a hyperpolarization of the neuron and a decrease in neuronal excitability and neurotransmitter release.[12]

Experimental Workflow for Assessing CB1 Receptor Activity

This workflow outlines the key steps in evaluating the interaction of a novel N-butyl indazole derivative with the CB1 receptor. It begins with the synthesis and purification of the compound, followed by structural confirmation. The biological activity is then assessed through in vitro binding and functional assays to determine its affinity, potency, and efficacy. The final step involves analyzing the structure-activity relationship to guide further drug development efforts.

References

- 1. Indazole | 271-44-3 [chemicalbook.com]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. Indazole, 96% | Fisher Scientific [fishersci.ca]

- 6. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-butyl-2H-indazole

Overview and Physicochemical Properties

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and anti-bacterial effects.[1][2] The 2H-indazole tautomer is a key structural motif in various therapeutic agents.[3] 5-Bromo-2-butyl-2H-indazole is a substituted indazole with potential for development as a biologically active agent. Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃BrN₂ | - |

| Molecular Weight | 253.14 g/mol | Calculated |

| CAS Number | 1280786-75-5 | [4] |

| Appearance | Expected to be a solid or oil | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | 3.60 | [4] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Synthesis Protocol: N-Alkylation of 5-Bromo-1H-indazole

A common method for the synthesis of 2-alkyl-2H-indazoles is the N-alkylation of the corresponding 1H-indazole. The following protocol is a representative procedure adapted from general methods for N-alkylation.

Objective: To synthesize this compound via N-alkylation of 5-bromo-1H-indazole.

Materials:

-

5-bromo-1H-indazole

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Hypothetical Biological Application: Kinase Inhibition

Indazole scaffolds are present in several approved kinase inhibitor drugs, such as Axitinib and Pazopanib.[5] Based on this precedent, this compound is hypothesized to act as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) involved in cancer cell signaling.

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| VEGFR2 | 85 | In vitro |

| PDGFRβ | 150 | In vitro |

| c-Kit | 320 | In vitro |

| EGFR | >1000 | In vitro |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., VEGFR2).

Materials:

-

Recombinant human VEGFR2 kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. This compound, CasNo.1280786-75-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. pnrjournal.com [pnrjournal.com]

Synthesis of 5-Bromo-2-butyl-2H-indazole from 5-bromoindazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-2-butyl-2H-indazole from 5-bromoindazole. The alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), often resulting in a mixture of regioisomers. The protocols outlined below are designed to favor the formation of the N-2 alkylated product, a common structural motif in pharmacologically active compounds.

Introduction

Indazole derivatives are significant scaffolds in medicinal chemistry. The regioselective N-alkylation of the indazole core is a critical step in the synthesis of many drug candidates. The alkylation of 5-bromoindazole can lead to both N-1 and N-2 butyl isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2][3][4] Conditions that favor kinetic control or employ specific catalytic systems tend to yield a higher proportion of the N-2 isomer.[1][3] This document focuses on a protocol adapted from methodologies known to favor N-2 alkylation.

Reaction Scheme

Experimental Protocols

Protocol 1: N2-Selective Alkylation under Basic Conditions

This protocol is a standard method for the N-alkylation of indazoles, which, depending on the specific substrate and conditions, can produce mixtures of N-1 and N-2 isomers. For 5-bromoindazole, careful control of the reaction parameters is necessary to maximize the yield of the desired N-2 product.

Materials:

-

5-bromoindazole

-

1-bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 5-bromoindazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N-1 and N-2 isomers.

Data Presentation

The following table summarizes typical quantitative data obtained from the N-alkylation of substituted indazoles under basic conditions, which can be expected for the synthesis of this compound. The exact yields and isomer ratios can vary based on the precise reaction conditions.

| Parameter | Value | Reference |

| Starting Material | 5-bromoindazole | |

| Alkylating Agent | 1-bromobutane | |

| Base | K₂CO₃ | [1] |

| Solvent | DMF | [1] |

| Typical Yield (N-2 isomer) | 40-60% | [5] |

| Typical N1:N2 Isomer Ratio | ~1:1 to 1:1.5 | [5] |

| Purity (after chromatography) | >95% |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Reaction Parameters

The diagram below outlines the key factors influencing the regioselectivity of the indazole alkylation.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Bromo-2-butyl-2H-indazole as a Chemical Probe

Disclaimer: Publicly available scientific literature and databases currently lack specific biological activity data, quantitative metrics, and established experimental protocols for 5-Bromo-2-butyl-2H-indazole. The following application notes and protocols are based on the known synthesis routes for analogous 2-alkyl-2H-indazoles and the biological activities of structurally related 5-bromo-indazole derivatives. These protocols should be regarded as a starting point for research and will require optimization and validation for the specific compound of interest.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are widely recognized as "privileged scaffolds" in medicinal chemistry due to their diverse and potent biological activities.[1][2] The indazole nucleus is a key component in numerous therapeutic agents with applications as anti-inflammatory, antimicrobial, anticancer, and neurological drugs.[1][2][3] The presence of a bromine atom at the 5-position of the indazole ring offers a valuable site for further chemical modification, such as cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. The 2-butyl substitution on the indazole nitrogen may influence the compound's lipophilicity and steric profile, potentially affecting its target engagement and pharmacokinetic properties.

Synthesis Protocol

A common and effective method for the regioselective synthesis of 2-alkyl-2H-indazoles is the direct N-alkylation of a 1H-indazole precursor.[4][5][6] The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

5-Bromo-1H-indazole

-

1-Bromobutane

-

Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane and Ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-1H-indazole (1 equivalent) in the anhydrous solvent.

-

Deprotonation: Add the strong base (1.1 to 1.5 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation of the indazole nitrogen.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 to 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with deionized water and then with brine solution to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer. The regioselectivity of the alkylation can vary, and separation of N1 and N2 isomers may be necessary.

Potential Biological Applications and Target Pathways

While specific targets for this compound are unknown, the broader family of indazole derivatives has been shown to exhibit a wide range of biological activities, suggesting potential areas of investigation for this compound.

-

Anticancer Activity: Many indazole derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1] These include receptor tyrosine kinases like VEGFR and FGFR, as well as cell cycle-regulating kinases like PLKs and CDKs.[7]

-

Antimicrobial Activity: Indazole-containing compounds have demonstrated efficacy against various pathogens, including bacteria, fungi, and protozoa.[2][3] Some derivatives have been shown to inhibit essential microbial enzymes.

-

Anti-inflammatory Activity: The indazole scaffold is present in compounds that inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[3]

Quantitative Data for Structurally Related Indazole Derivatives

The following table summarizes the inhibitory activities of several 5-bromo- and other substituted indazole derivatives against various biological targets. This data can serve as a reference for designing experiments with this compound.

| Compound/Derivative Class | Target | Activity Type | Value | Reference |

| 3-Substituted 1H-indazoles | IDO1 | IC50 | 720 - 770 nM | [1] |

| 6-Bromo-1H-indazole derivative (C05) | PLK4 | IC50 | < 0.1 nM | [7] |

| 6-Bromo-1H-indazole derivative (C05) | IMR-32 cell line (antiproliferative) | IC50 | 0.948 µM | [7] |

| 6-Bromo-1H-indazole derivative (C05) | MCF-7 cell line (antiproliferative) | IC50 | 0.979 µM | [7] |

| 6-Bromo-1H-indazole derivative (C05) | H460 cell line (antiproliferative) | IC50 | 1.679 µM | [7] |

| 2,3-Diphenyl-2H-indazole derivative (18) | Giardia intestinalis | IC50 | 1.2 µM | [3] |

| 2,3-Diphenyl-2H-indazole derivative (18) | COX-2 | Inhibition % @ 100 µM | 39.5% | [3] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a test compound like this compound against a protein kinase. The specific conditions (e.g., enzyme and substrate concentrations, incubation time) must be optimized for the particular kinase of interest.

Materials:

-

Recombinant protein kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (a known inhibitor of the kinase)

-

Kinase activity detection reagent (e.g., ADP-Glo™ from Promega)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the kinase and its specific peptide substrate dissolved in the kinase assay buffer.

-

Inhibitor Addition: Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for the Regioselective N-alkylation of 5-Bromo-1H-indazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a prominent pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The N-alkylation of indazoles is a critical step in the synthesis of these compounds, as the substituent on the nitrogen atom significantly influences biological activity. However, the N-alkylation of 1H-indazoles often presents a significant challenge due to the formation of two regioisomers: the N1- and N2-alkylated products.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Achieving high regioselectivity is crucial to avoid complex purification steps and improve overall yield.[5]

This document provides detailed protocols for the selective N1- and N2-alkylation of 5-bromo-1H-indazole derivatives, focusing on methods that offer high control over the reaction's outcome. The regioselectivity is highly dependent on the choice of base, solvent, alkylating agent, and the specific substituents on the indazole ring.[1][5]

Figure 1: The regioselectivity challenge in N-alkylation of 5-bromo-1H-indazole.

Experimental Protocols

The following protocols are optimized for regioselectivity. Protocol 1 details methods for achieving high N1-selectivity, while Protocol 2 focuses on selective N2-alkylation. The specific substrate, methyl 5-bromo-1H-indazole-3-carboxylate, is often used in literature due to its versatility as a synthetic intermediate.[3][6]

Protocol 1: Highly Selective N1-Alkylation

The N1 position is often the thermodynamically favored site for alkylation.[2] The following methods provide high yields of the N1-isomer.

Method A: Sodium Hydride in Tetrahydrofuran

This protocol is a robust method for achieving high N1-regioselectivity and is effective for a variety of substituted indazoles.[1][2] The use of NaH in THF is a promising system for selective N1-alkylation.[1][5]

Methodology:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting 5-bromo-1H-indazole derivative (1.0 equiv).

-

Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring completion by TLC or LC-MS.[5]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[5]

Method B: Cesium Carbonate in Dioxane

This method is particularly effective for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, consistently providing high yields of the N1-isomer.[3][5]

Methodology:

-

To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).[7]

-